Dihomo-gamma-linolenic acid
Overview
Description
It is a carboxylic acid with a 20-carbon chain and three cis double bonds, with the first double bond located at the sixth carbon from the omega end . This compound is an elongation product of gamma-linolenic acid, which is a desaturation product of linoleic acid . Dihomo-gamma-linolenic acid is found in trace amounts in animal products and has significant biological effects .
Mechanism of Action
Target of Action
Dihomo-gamma-linolenic acid (DGLA) is an n-6 (omega-6) polyunsaturated fatty acid . It primarily targets the cyclooxygenase and lipoxygenase pathways . These pathways are crucial for the synthesis of eicosanoids, a group of signaling molecules that play key roles in various physiological processes, including inflammation and immunity .
Mode of Action
DGLA interacts with its targets by serving as a substrate for the synthesis of prostaglandin E1 (PGE1) and series-1 prostanoids . PGE1 is known to inhibit platelet aggregation and exert a vasodilatory effect . In addition to yielding anti-inflammatory eicosanoids, DGLA competes with arachidonic acid for cyclooxygenase and lipoxygenase, inhibiting the production of arachidonic acid’s eicosanoids .
Biochemical Pathways
DGLA is a byproduct of the 18 carbon gamma-linolenic acid (GLA) and is then converted into PGE1 . This conversion is part of the eicosanoid synthesis pathway, which leads to the production of various bioactive lipid mediators . The eicosanoid metabolites of DGLA include series-1 thromboxanes and prostanoids, and a 15-hydroxyl derivative that blocks the transformation of arachidonic acid to leukotrienes .
Pharmacokinetics
It is known that dgla can be produced in the body by the elongation of gla .
Result of Action
The action of DGLA results in the production of PGE1, which inhibits platelet aggregation and exerts a vasodilatory effect . These effects contribute to the anti-inflammatory properties of DGLA . Moreover, DGLA’s competition with arachidonic acid for cyclooxygenase and lipoxygenase can lead to a decrease in the production of pro-inflammatory eicosanoids .
Action Environment
The action of DGLA can be influenced by various environmental factors. For instance, the balance of arachidonic acid to DGLA is a critical factor affecting inflammatory processes in the body . Additionally, supplementation with GLA and EPA can lower serum arachidonic acid levels by blocking Δ-5-desaturase activity, thereby influencing the action of DGLA .
Biochemical Analysis
Biochemical Properties
DGLA is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins . It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA) . DGLA is metabolized via the cyclooxygenase (COX-1 and COX-2) pathway to 1-series prostaglandins (PGs), particularly PGE1, or converted via the 15-lipoxygenase (LOX) pathway into 15- (S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) .
Cellular Effects
DGLA interferes in cellular lipid metabolism and eicosanoid (cyclooxygenase and lipoxygenase) biosynthesis . It can be further converted by inflammatory cells to 15- (S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1) . These compounds possess both anti-inflammatory and anti-proliferative properties . PGE1 could also induce growth inhibition and differentiation of cancer cells .
Molecular Mechanism
DGLA exerts its effects at the molecular level through its conversion into prostaglandin E1 (PGE1) and 15- (S)-hydroxy-8,11,13-eicosatrienoic acid . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect . In addition to yielding anti-inflammatory eicosanoids, DGLA competes with arachidonic acid (AA) for COX and lipoxygenase, inhibiting the production of AA’s eicosanoids .
Temporal Effects in Laboratory Settings
The effects of DGLA can change over time in laboratory settings. For instance, supplementation of cell cultures in vitro or feeding animals with ω-3 or ω-6 polyunsaturated fatty acids (PUFAs) led to an increase of these PUFAs in cell membrane phospholipids and may influence membrane properties .
Dosage Effects in Animal Models
The effects of DGLA vary with different dosages in animal models. For instance, the DGLA levels in the liver, serum, and brain significantly increased with increasing dosage of DGLA in the diet .
Metabolic Pathways
DGLA is involved in the metabolic pathways of the n-6 series of polyunsaturated fatty acids (PUFA). It is derived in vivo from linolenic acid, an essential fatty acid, and can then be converted to arachidonic acid (AA), another 20-carbon ω-6 PUFA .
Transport and Distribution
DGLA is transported and distributed within cells and tissues. It is incorporated into cell membrane phospholipids and may influence membrane properties .
Subcellular Localization
DGLA is usually present in low proportions in mammalian cells but has recently emerged as a significant molecule differentiating healthy and inflamed tissues . It is usually the major PUFA in cellular membranes of inflammatory cells .
Preparation Methods
Dihomo-gamma-linolenic acid can be synthesized through the elongation of gamma-linolenic acid by an efficient enzyme that does not suffer from dietary inhibition . Industrial production methods include the use of cultured fungi or the endogenous conversion from gamma-linolenic acid-rich vegetable oils . Simple sample preparation techniques such as protein crash and liquid-liquid extraction are also evaluated for the quantitation of polyunsaturated omega fatty acids, including this compound .
Chemical Reactions Analysis
Dihomo-gamma-linolenic acid undergoes various chemical reactions, including oxidation and reduction . The eicosanoid metabolites of this compound include series-1 thromboxanes and prostanoids via the COX-1 and COX-2 pathways . A 15-hydroxyl derivative of this compound blocks the transformation of arachidonic acid to leukotrienes, yielding anti-inflammatory effects . Common reagents and conditions used in these reactions include the use of cyclooxygenase and lipoxygenase enzymes . Major products formed from these reactions include prostaglandin E1 and series-3 prostaglandins .
Scientific Research Applications
Dihomo-gamma-linolenic acid has numerous scientific research applications. It is significant in differentiating healthy and inflamed tissues due to its position in metabolic pathways leading to anti-inflammatory derivatives . It is used in the study of inflammatory conditions such as obesity-associated disorders, rheumatoid arthritis, atopic dermatitis, asthma, cancers, and gastrointestinal diseases . Additionally, this compound has been shown to have anti-inflammatory and anti-allergic effects in human intervention studies . It is also used in the quantitation of polyunsaturated omega fatty acids in serum for research purposes .
Comparison with Similar Compounds
Dihomo-gamma-linolenic acid is similar to other omega-6 fatty acids such as arachidonic acid and gamma-linolenic acid . Arachidonic acid is a 20-carbon omega-6 fatty acid with four double bonds, while gamma-linolenic acid is an 18-carbon omega-6 fatty acid with three double bonds . This compound is unique in its ability to yield anti-inflammatory eicosanoids and compete with arachidonic acid for COX and lipoxygenase enzymes, inhibiting the production of arachidonic acid’s eicosanoids . Other similar compounds include linoleic acid, hydroxyeicosatetraenoic acid, and prostaglandin .
Properties
IUPAC Name |
(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBAELRKJCKHQD-QNEBEIHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912351 | |
Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Dihomo-gamma-linolenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha. | |
Record name | Dihomo-gamma-linolenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1783-84-2 | |
Record name | Dihomo-γ-linolenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1783-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Homolinolenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihomo-gamma-linolenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z,Z,Z)-icosatri-8,11,14-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DALEUTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC398RK06S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihomo-gamma-linolenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.